molecular formula C10H8BClOS B13964984 (3-Chlorophenyl)thiophen-3-ylborinic acid CAS No. 718640-77-8

(3-Chlorophenyl)thiophen-3-ylborinic acid

Cat. No.: B13964984
CAS No.: 718640-77-8
M. Wt: 222.50 g/mol
InChI Key: JPFXVIMMDNIBHY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .

Industrial Production Methods

These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .

Comparison with Similar Compounds

Properties

CAS No.

718640-77-8

Molecular Formula

C10H8BClOS

Molecular Weight

222.50 g/mol

IUPAC Name

(3-chlorophenyl)-thiophen-3-ylborinic acid

InChI

InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H

InChI Key

JPFXVIMMDNIBHY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O

Origin of Product

United States

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